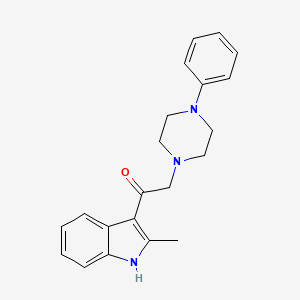![molecular formula C20H15N5O3 B5708521 N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide, also known as NPI-2358, is a synthetic compound that belongs to the class of tubulin polymerization inhibitors. It has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide has also been shown to be effective in inhibiting the formation of new blood vessels, which is a process called angiogenesis that is essential for the growth and spread of cancer cells.
Mécanisme D'action
N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide works by binding to tubulin, which is a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell movement, and intracellular transport. N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide inhibits the polymerization of tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that are required for cancer cell growth and survival.
Biochemical and Physiological Effects
N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide has also been found to inhibit the migration and invasion of cancer cells, which are processes that are required for cancer cell metastasis. In addition, N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide in lab experiments is its specificity for tubulin. This makes it a useful tool for studying the role of tubulin in various cellular processes. However, one limitation of using N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms underlying its anti-cancer properties and to identify potential biomarkers that may predict its effectiveness in different types of cancer.
Méthodes De Synthèse
The synthesis of N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide involves the reaction of 1H-indole-7-carbohydrazide with 1-(4-nitrophenyl)pyrrole-2-carbaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography to obtain N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide in its pure form.
Propriétés
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-20(18-5-1-3-14-10-11-21-19(14)18)23-22-13-17-4-2-12-24(17)15-6-8-16(9-7-15)25(27)28/h1-13,21H,(H,23,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHGPHFDRBYPO-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
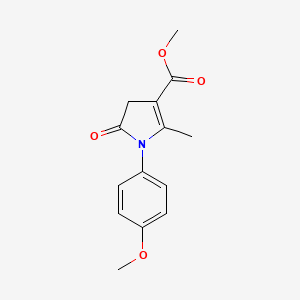
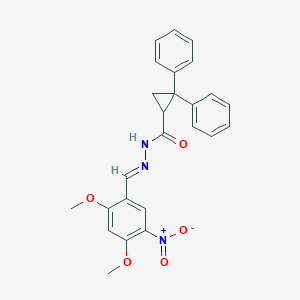
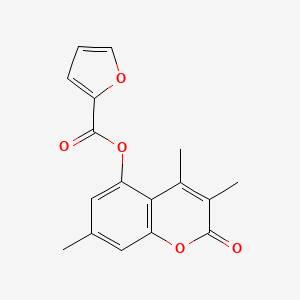

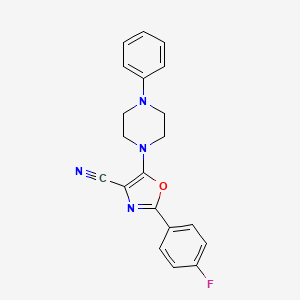
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
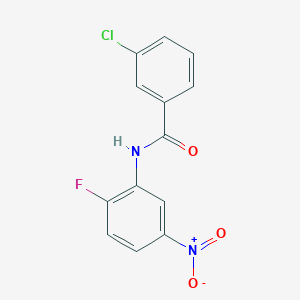
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
